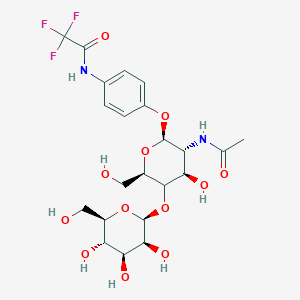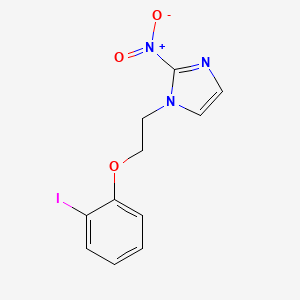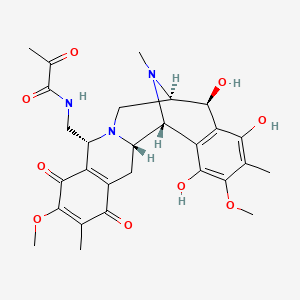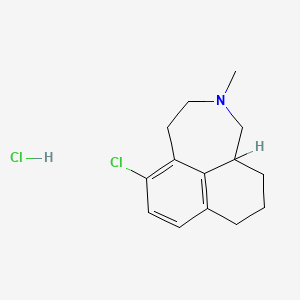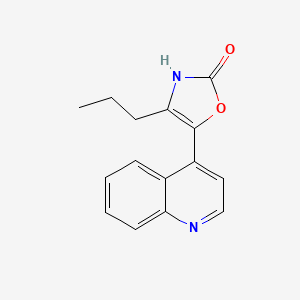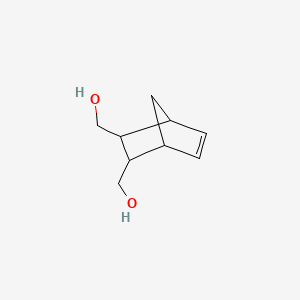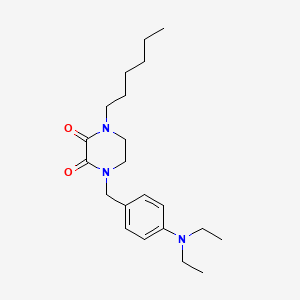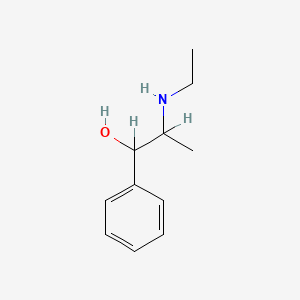
2-Ethylamino-1-phenylpropanol
説明
2-Ethylamino-1-phenylpropanol is a compound of significant interest in various fields of chemistry and pharmacology. The detailed exploration of its synthesis, molecular structure, and properties provides insights into its potential applications and interactions.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, typically starting with precursors like ethyl-2-phenylacetate and involving reagents such as sodium methoxide and NaBH4. The synthesis process aims for high yield and purity, often confirmed by methods like HPLC analysis, FT-IR, and NMR techniques (Zhang Xiu-qin, 2009).
Molecular Structure Analysis
The molecular structure of 2-Ethylamino-1-phenylpropanol and related compounds is often elucidated using techniques like X-ray diffraction, IR, 1H and 13C NMR, and UV–Vis spectra. Computational methods, such as DFT calculations, are also used to understand the geometry and electronic properties of these compounds (S. Demir et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds like 2-Ethylamino-1-phenylpropanol are characterized by their selectivity and chemoselectivity, with studies often exploring the reactivity against various electrophiles (C. Hajji et al., 2002). The focus is on understanding how different functional groups and structural features influence the reaction pathways and products.
Physical Properties Analysis
The physical properties of these compounds, including their melting points, boiling points, and solubility, are critical for practical applications. Techniques like differential scanning calorimetry and X-ray photoelectron spectroscopy are used to study these properties in detail (Chi Zhang & A. Easteal, 2007).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity, and stability, are explored through various spectroscopic and analytical techniques. Studies focus on understanding how the compound interacts with different reagents and the stability under various conditions (M. Kiuchi et al., 2000).
科学的研究の応用
Chromatographic Applications
2-Ethylamino-1-phenylpropanol, along with its related compounds, has been studied in the context of chromatographic separation. Asnin and Guiochon (2005) explored the retention and separation of the enantiomers of 1-phenylpropanol (1PP), 2-phenylpropanol (2PP), and 3-chloro-1-phenylpropanol (3CPP) using a quinidine carbamate-type chiral stationary phase in normal phase HPLC conditions. Their study provided insights into the mechanism of enantioselectivity and the structure of the selector chiral center (Asnin & Guiochon, 2005).
Synthetic Applications in Organic Chemistry
Research by Bastin et al. (1999) demonstrated the use of 2-phenylpropanol derivatives in catalytic asymmetric synthesis. They developed C2-symmetrical 1,1′-disubstituted ferrocenyl amino alcohols as chiral catalysts for the asymmetric addition of diethylzinc to benzaldehyde, achieving 1-phenylpropanol with high enantiomeric excess (Bastin et al., 1999).
Medicinal Chemistry and Drug Design
Patrick et al. (2016) reported the synthesis of novel amide and urea derivatives of thiazol-2-ethylamines, which demonstrated activity against Trypanosoma brucei rhodesiense, the pathogen causing human African trypanosomiasis. This research shows the potential of phenylpropanol derivatives in the development of new therapeutic agents (Patrick et al., 2016).
Analytical and Environmental Chemistry
Research in analytical chemistry, such as the work by De Paoli et al. (2013), often involves the characterization of compounds related to 2-ethylamino-1-phenylpropanol. Their study focused on three psychoactive arylcyclohexylamines, providing a method for qualitative and quantitative analysis in biological fluids (De Paoli et al., 2013).
Antioxidant and Neuroprotective Research
Cunha et al. (2019) explored ethyl ferulate, a phenylpropanoid with anti-inflammatory, antioxidant, and neuroprotective activities. Their systematic review and technological prospection highlighted its potential uses in the nutraceutical and pharmaceutical industry (Cunha et al., 2019).
Safety And Hazards
特性
IUPAC Name |
2-(ethylamino)-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-12-9(2)11(13)10-7-5-4-6-8-10/h4-9,11-13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJJUBZZYWYZNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939596 | |
| Record name | 2-(Ethylamino)-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylamino)-1-phenylpropan-1-ol | |
CAS RN |
18259-40-0 | |
| Record name | N-Ethylnorpseudoephedrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018259400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Ethylamino)-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,5-Dimethyl-3-methylidene-4-oxo-6-oxabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1219068.png)

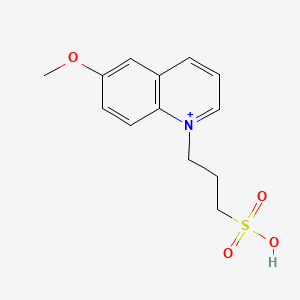
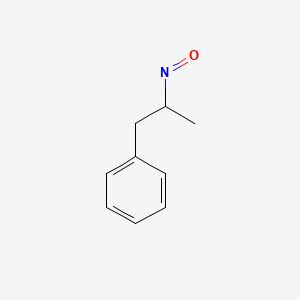
![4-[4-(2-Chlorophenyl)phenyl]-2-methyl-4-oxobut-2-enoic acid](/img/structure/B1219075.png)
